molecular formula C15H15NO2S B016460 2-Benzyloxy-5-acetaminobenzenethiol CAS No. 887352-92-3

2-Benzyloxy-5-acetaminobenzenethiol

Cat. No. B016460
M. Wt: 273.4 g/mol
InChI Key: RAEVGIDMILXZIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyloxy-5-acetaminobenzenethiol is a chemical compound . It is used for research purposes . The molecular weight of this compound is 273.35 and the molecular formula is C15H15NO2S .


Molecular Structure Analysis

The molecular structure of 2-Benzyloxy-5-acetaminobenzenethiol consists of 15 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Benzyloxy-5-acetaminobenzenethiol are not available, it’s worth noting that benzylic compounds are generally reactive. They are susceptible to free radical attack and show enhanced reactivity in SN1, SN2, and E1 reactions due to the adjacent aromatic ring .


Physical And Chemical Properties Analysis

2-Benzyloxy-5-acetaminobenzenethiol is a solid at room temperature . It is soluble in chloroform, ethanol, and methanol . The melting point is between 121-126°C .

Scientific Research Applications

Application in Organic Chemistry

Summary of the Application

2-Benzyloxy-5-acetaminobenzenethiol is used in the field of organic chemistry, specifically in the study of the [1,2]-Wittig Rearrangement . This compound has been used in the preparation of ortho-functionalised 2-aryloxazolines .

Methods of Application

The compound is reacted with butyllithium, a strong base, to induce the Wittig rearrangement . The reaction conditions include the use of 2.2 equivalents of butyllithium (BuLi) in tetrahydrofuran (THF) .

Results or Outcomes

The study revealed significant limitations to the Wittig rearrangement of such systems . Good diastereoselectivity was obtained with a valine-derived 4-isopropyl oxazoline, but this was compromised by racemisation upon hydrolysis . More encouraging selectivity was achieved in the Wittig rearrangement of an acyclic phenylalanine-derived ortho-benzyloxy benzamide .

Application in Proteomics Research

Summary of the Application

2-Benzyloxy-5-acetaminobenzenethiol is also used in proteomics research .

Methods of Application

The specific methods of application in proteomics research are not detailed in the source .

Results or Outcomes

The outcomes of its use in proteomics research are not specified in the source .

Application in Stable Isotope Research

Summary of the Application

2-Benzyloxy-5-acetaminobenzenethiol-d5 is used in stable isotope research . Stable isotopes are non-radioactive forms of atoms that can be used as environmental tracers.

Methods of Application

The specific methods of application in stable isotope research are not detailed in the source .

Results or Outcomes

Stable isotope-labeled compounds are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food .

Application in Proteomics Research

Summary of the Application

2-Benzyloxy-5-acetaminobenzenethiol is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.

Methods of Application

The compound is soluble in Chloroform, Ethanol, and Methanol . It is stored at -20° C .

Results or Outcomes

Application in Biochemical Research

Summary of the Application

2-Benzyloxy-5-acetaminobenzenethiol-d5 is used in biochemical research . This compound is a stable isotope-labeled variant of 2-Benzyloxy-5-acetaminobenzenethiol, which allows for more precise tracking and quantification in biochemical reactions .

Methods of Application

The specific methods of application in biochemical research are not detailed in the source .

Results or Outcomes

The outcomes of its use in biochemical research are not specified in the source .

Application in Antioxidant and Antimicrobial Research

Summary of the Application

2-Benzyloxy-5-acetaminobenzenethiol is used in antioxidant and antimicrobial research .

Methods of Application

The compound is reacted with nickel, copper, and zinc in a 1:1 molar ratio at room temperature . The resulting solid complexes are then filtered, washed with hot methanol to obtain the pure product, and finally dried with hexane .

Results or Outcomes

The outcomes of its use in antioxidant and antimicrobial research are not specified in the source .

Safety And Hazards

The safety data sheet for 2-Benzyloxy-5-acetaminobenzenethiol suggests that any clothing contaminated by the product should be immediately removed . It also advises moving out of the dangerous area and consulting a physician .

properties

IUPAC Name

N-(4-phenylmethoxy-3-sulfanylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2S/c1-11(17)16-13-7-8-14(15(19)9-13)18-10-12-5-3-2-4-6-12/h2-9,19H,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAEVGIDMILXZIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OCC2=CC=CC=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407951
Record name 2-Benzyloxy-5-acetaminobenzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyloxy-5-acetaminobenzenethiol

CAS RN

887352-92-3
Record name N-[3-Mercapto-4-(phenylmethoxy)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887352-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzyloxy-5-acetaminobenzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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